molecular formula C6H15ClN2O2S B1474136 (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride CAS No. 1810074-78-2

(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Cat. No.: B1474136
CAS No.: 1810074-78-2
M. Wt: 214.71 g/mol
InChI Key: YQECDOZPXSNTCY-RGMNGODLSA-N
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Description

“(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 2089257-53-2 . It has a molecular weight of 214.72 and its IUPAC name is N-(pyrrolidin-3-ylmethyl)methanesulfonamide hydrochloride . The compound is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 200.69 . It is stored at room temperature .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including structures similar to "(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride", are pivotal in drug discovery. They are used extensively to create compounds for treating human diseases due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage. The versatility of the pyrrolidine scaffold allows for the design of novel biologically active compounds with target selectivity. For instance, bioactive molecules characterized by the pyrrolidine ring have shown promising results in treating various conditions, underscoring the scaffold's importance in medicinal chemistry (Petri et al., 2021).

Methanotrophs and Methane Utilization

While not directly related to "this compound", research on methanotrophs demonstrates the broader scientific interest in harnessing chemical compounds for environmental and industrial applications. Methanotrophs, capable of using methane as a sole carbon source, illustrate the potential of microbial systems to convert methane into valuable products such as single-cell protein, biopolymers, and other compounds. This area of research highlights the innovative approaches being explored to utilize chemical reactions for sustainable development and environmental protection (Strong, Xie, & Clarke, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECDOZPXSNTCY-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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